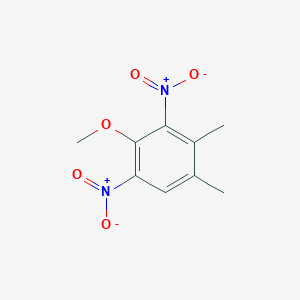
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with methoxy (-OCH3) and methyl (-CH3) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene typically involves the nitration of 2-methoxy-4,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-methoxy-4,5-dimethyl-1,3-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-2,4-dinitrobenzene
- 2,4-Dinitrophenol
- 2,5-Dimethyl-4-methoxybenzaldehyde
Uniqueness
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups, along with two nitro groups, makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H10N2O5 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4-methoxy-1,2-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-5-4-7(10(12)13)9(16-3)8(6(5)2)11(14)15/h4H,1-3H3 |
InChI-Schlüssel |
LKXZNULPLFYVSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


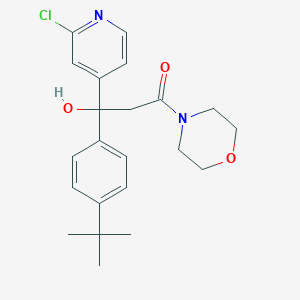
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
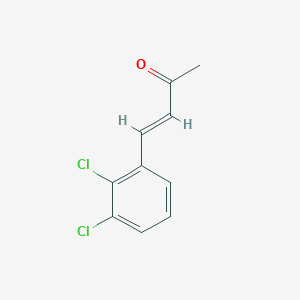
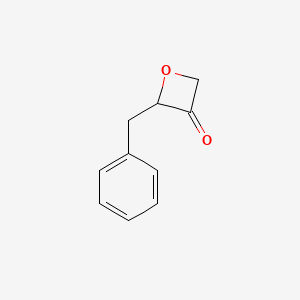
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
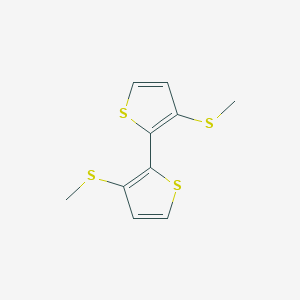

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
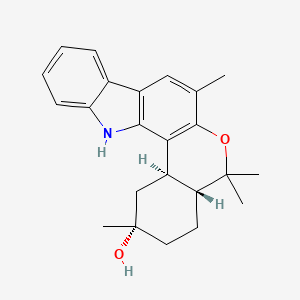
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
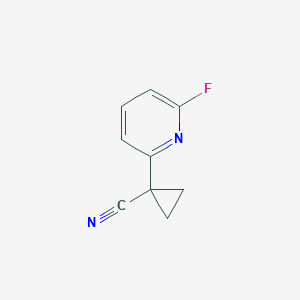
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
